molecular formula C5H13N B1655437 (R)-2-methylbutylamine CAS No. 36272-22-7

(R)-2-methylbutylamine

Cat. No. B1655437
CAS RN: 36272-22-7
M. Wt: 87.16 g/mol
InChI Key: VJROPLWGFCORRM-RXMQYKEDSA-N
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Description

(R)-2-methylbutylamine is a chemical compound that belongs to the class of amines. It is also known as isoamylamine and is commonly used in the synthesis of various pharmaceuticals, agrochemicals, and other chemical compounds. The chemical formula of (R)-2-methylbutylamine is C5H13N, and its molecular weight is 87.16 g/mol.

Mechanism of Action

The exact mechanism of action of (R)-2-methylbutylamine is not fully understood, but it is believed to work by inhibiting the growth of microorganisms such as bacteria and fungi. It may also have an effect on neurotransmitter levels in the brain, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
(R)-2-methylbutylamine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. It also has a stimulatory effect on the central nervous system, which could explain its potential use as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (R)-2-methylbutylamine in lab experiments is its low toxicity and high solubility in water. It is also relatively easy to synthesize and purify. However, one of the limitations of using (R)-2-methylbutylamine is its limited availability, which can make it difficult to obtain in large quantities for certain experiments.

Future Directions

There are several future directions for the study of (R)-2-methylbutylamine. One area of research could be focused on its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be focused on its potential use as an antibacterial or antifungal agent in the development of new antibiotics. Additionally, further studies could be conducted to better understand the mechanism of action of (R)-2-methylbutylamine and its effects on neurotransmitter levels in the brain.

Scientific Research Applications

(R)-2-methylbutylamine has been extensively studied for its potential use in various scientific research fields. It has been found to have antimicrobial properties and can be used as an antibacterial agent. It also exhibits antifungal activity against various fungal strains, including Candida albicans. (R)-2-methylbutylamine has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(2R)-2-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJROPLWGFCORRM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348846
Record name 1-Butanamine, 2-methyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-methylbutylamine

CAS RN

36272-22-7
Record name 2-Methylbutylamine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036272227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, 2-methyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-methylbutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLBUTYLAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T17R0F6T5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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